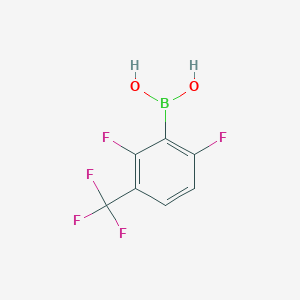

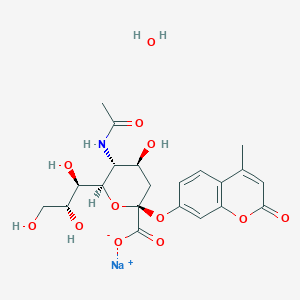

![molecular formula C9H7FN2O2 B6309110 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 2114651-73-7](/img/structure/B6309110.png)

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine analogues can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .Molecular Structure Analysis

The molecular structure of “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is represented by the InChI code: 1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Some compounds synthesized using a ligand-free Pd(OAc)2 catalysed decarboxylative arylation method showed antibacterial activity against Staphylococcus aureus .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.19 . It is a white solid and is stored at a temperature of 0-5°C . The IUPAC name for the compound is ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate .作用机制

Target of Action

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, also known as 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . Some of these derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been found to affect the biochemical pathways related to tuberculosis . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridine derivatives have been studied . For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of the action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . .

实验室实验的优点和局限性

The use of 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in lab experiments has several advantages. It is easy to synthesize and can be stored at room temperature. Additionally, it is inexpensive and has a high purity of 95%. However, it is important to note that 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a highly reactive compound, and should be handled with care.

未来方向

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a wide range of potential applications in the research and development of new drugs and other bioactive molecules. It could be used in the development of new fluorescent probes for the study of cellular processes, as well as in the synthesis of peptides and peptidomimetics. Additionally, it could be used in the development of new anti-cancer drugs and other bioactive molecules. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific areas of the body.

合成方法

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized by the reaction of imidazo[1,2-a]pyridine-3-carboxylic acid with 7-fluoro-1-methylimidazole in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature and yields a product with a purity of 95%.

科学研究应用

7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is widely used in scientific research due to its ability to form strong bonds with other molecules. It is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It is also used in the development of new fluorescent probes for the study of cellular processes. Additionally, 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is used in the synthesis of anti-cancer drugs and other bioactive molecules.

属性

IUPAC Name |

methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGJOUNOESUGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)